Cas no 41910-65-0 (6,8-dimethyl-1,2,3,4-tetrahydroquinoline)

6,8-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with methyl substituents at the 6 and 8 positions. This structure imparts stability and unique electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its saturated ring system enhances solubility and reactivity in various chemical transformations, while the methyl groups influence steric and electronic effects for selective functionalization. The compound is commonly utilized in the development of bioactive molecules, including alkaloid derivatives and catalysts. High purity grades are available to ensure consistency in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
6,8-dimethyl-1,2,3,4-tetrahydroquinoline structure
41910-65-0 structure
Product Name:6,8-dimethyl-1,2,3,4-tetrahydroquinoline
CAS No:41910-65-0
MF:C11H15N
MW:161.243502855301
CID:2668352
PubChem ID:12407337
Update Time:2025-06-27

6,8-dimethyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6,8-dimethyl-1,2,3,4-tetrahydroquinoline
    • Q63408855
    • DTXCID60447634
    • 41910-65-0
    • EN300-147873
    • DTXSID60496824
    • AKOS000137264
    • SCHEMBL10912832
    • Inchi: 1S/C11H15N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h6-7,12H,3-5H2,1-2H3
    • InChI Key: IIYDCBDQCBTBFF-UHFFFAOYSA-N
    • SMILES: N1CCCC2C=C(C)C=C(C)C1=2

Computed Properties

  • Exact Mass: 161.120449483Da
  • Monoisotopic Mass: 161.120449483Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12Ų

6,8-dimethyl-1,2,3,4-tetrahydroquinoline Pricemore >>

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Additional information on 6,8-dimethyl-1,2,3,4-tetrahydroquinoline

Research Brief on 6,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS: 41910-65-0): Recent Advances and Applications

6,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS: 41910-65-0) is a tetrahydroquinoline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of central nervous system (CNS) disorders, antimicrobial agents, and anti-inflammatory therapies. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and potential applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of 6,8-dimethyl-1,2,3,4-tetrahydroquinoline derivatives. The research demonstrated that modifications to the core structure, particularly at the 6 and 8 positions, could enhance binding affinity to dopamine receptors, suggesting potential applications in Parkinson's disease treatment. The study utilized molecular docking and in vitro assays to validate these interactions, providing a foundation for further preclinical development.

In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 6,8-dimethyl-1,2,3,4-tetrahydroquinoline derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. These findings open new avenues for addressing antibiotic resistance.

Another notable advancement comes from a 2024 Nature Communications paper, which detailed the use of 6,8-dimethyl-1,2,3,4-tetrahydroquinoline as a key intermediate in the synthesis of novel anti-inflammatory agents. The study employed a combination of computational modeling and high-throughput screening to identify derivatives with selective COX-2 inhibition, reducing gastrointestinal side effects commonly associated with traditional NSAIDs. This research underscores the compound's potential in designing safer anti-inflammatory drugs.

From a synthetic chemistry perspective, recent work published in Organic Letters (2023) described an efficient, scalable route to 6,8-dimethyl-1,2,3,4-tetrahydroquinoline using a palladium-catalyzed cyclization strategy. This method improved upon traditional approaches by achieving higher yields (85%) and excellent enantioselectivity (>99% ee), addressing previous challenges in large-scale production. The authors highlighted the method's compatibility with diverse functional groups, facilitating further structure-activity relationship studies.

Looking forward, the diverse biological activities and synthetic accessibility of 6,8-dimethyl-1,2,3,4-tetrahydroquinoline position it as a promising scaffold for multifunctional drug development. Current research efforts are focusing on optimizing its pharmacokinetic properties and target selectivity, with several derivatives entering preclinical evaluation. The compound's versatility across therapeutic areas—from CNS disorders to infectious diseases—makes it a compelling subject for continued investigation in chemical biology and medicinal chemistry.

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